molecular formula C19H26ClNO3 B5357891 1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride

1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride

Cat. No. B5357891
M. Wt: 351.9 g/mol
InChI Key: HDBNBCJFHFJQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride, also known as BEBIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug for the treatment of various diseases. BEBIP is a beta-adrenergic receptor antagonist and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist and blocks the action of adrenaline and noradrenaline on beta receptors. This results in a decrease in heart rate and blood pressure, making it a potential drug for the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on the cardiovascular system. It reduces heart rate and blood pressure, which can help in the treatment of hypertension and heart failure. The compound has also been found to have bronchodilatory effects, making it a potential drug for the treatment of asthma.

Advantages and Limitations for Lab Experiments

The synthesis of 1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride is relatively simple and can be carried out using commercially available reagents. The compound has shown promising results in preclinical studies, making it a potential drug candidate for the treatment of various diseases. However, further studies are required to determine the safety and efficacy of the compound.

Future Directions

There are several future directions for the research on 1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the safety and efficacy of the compound in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases such as diabetes and cancer could also be explored.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug for the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research is required to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride involves the reaction between 2-(benzyloxy)-3-ethoxybenzaldehyde and (R)-2-amino-1-propanol in the presence of a reducing agent. The product obtained is then treated with hydrochloric acid to obtain the final product, this compound hydrochloride.

Scientific Research Applications

1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride has been studied extensively for its potential use as a drug for the treatment of various diseases such as hypertension, heart failure, and asthma. The compound has been found to exhibit potent beta-blocking activity and has shown promising results in preclinical studies.

properties

IUPAC Name

1-[(3-ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-3-22-18-11-7-10-17(13-20-12-15(2)21)19(18)23-14-16-8-5-4-6-9-16;/h4-11,15,20-21H,3,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBNBCJFHFJQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC(C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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